molecular formula C18H12FN3O2S B2822062 N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021260-74-1

N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2822062
CAS RN: 1021260-74-1
M. Wt: 353.37
InChI Key: NJVYWCZPMMFRSR-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of “N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is characterized by a pyrimidine ring fused with a thiophene and a pyridine ring . The molecule also contains a carboxamide group attached to the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions, including oxidative dehydrogenation, annulation, and oxidative aromatization . These reactions can be used to synthesize novel pyrimidine analogs with enhanced anti-inflammatory activities .

Scientific Research Applications

Heterocyclic Compound Development

Research has explored the synthesis and applications of thieno[2,3-d]pyrimidine derivatives, highlighting their significance in medicinal chemistry. The synthesis of these compounds often involves complex reactions that yield products with potential biological activities. For instance, Clark and Hitiris (1984) discussed the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into thieno[2,3-d:4,5-d′]dipyrimidines, a process pivotal for the development of compounds with enhanced pharmacological properties (Clark & Hitiris, 1984).

Antimicrobial and Anti-inflammatory Agents

Tolba et al. (2018) reported on the synthesis of new thienopyrimidine derivatives, testing them as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity against fungi, bacteria, and inflammation, demonstrating the potential of thieno[2,3-d]pyrimidine derivatives in treating infections and inflammatory conditions (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Antifolate Inhibitors of Purine Biosynthesis

Deng et al. (2009) synthesized a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, investigating their role as selective folate receptor (FR) alpha and beta substrates and antitumor agents. These compounds showed potent growth inhibition of tumor cells expressing folate receptors, indicating their utility in developing targeted cancer therapies (Deng et al., 2009).

Future Directions

Future research on pyrimidines is likely to focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(2-fluorophenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c1-10-6-7-15-21-17-11(18(24)22(15)9-10)8-14(25-17)16(23)20-13-5-3-2-4-12(13)19/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVYWCZPMMFRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC=C4F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

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